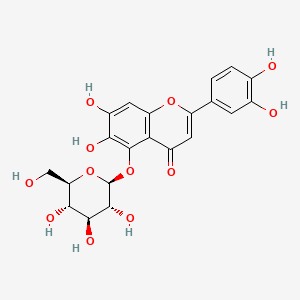

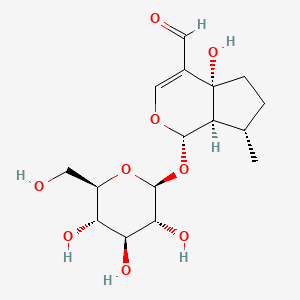

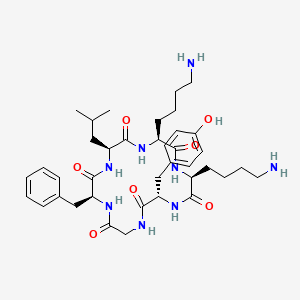

6-Hydroxyluteolin-5-beta-D-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Hydroxyluteolin-5-beta-D-glucoside: is a naturally occurring flavonoid glycoside. It belongs to the class of flavonoid O-glycosides, which are known for their diverse biological activities. This compound is characterized by its molecular formula C21H20O12 and a molecular weight of 464.40 g/mol . It is found in various plants and is known for its antioxidant, anti-inflammatory, and potential anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyluteolin-5-beta-D-glucoside typically involves the glycosylation of luteolin. One effective approach is the biotransformation of luteolin glycosides in hydrophilic organic solvents. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The reaction mixture usually contains luteolin, sucrose, and DMSO, and is conducted at 30°C with shaking at 200 rpm for 48 hours .

Industrial Production Methods: Industrial production methods for this compound often involve similar biotransformation techniques. The use of glycosyltransferases, such as UDP-glycosyltransferase from rice, has been recorded to glycosylate the hydroxyl groups of luteolin efficiently . These methods are preferred due to their regioselectivity and higher yields compared to traditional chemical glycosylation.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxyluteolin-5-beta-D-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, 6-Hydroxyluteolin-5-beta-D-glucoside is studied for its antioxidant properties. It acts as a radical scavenger and can inhibit oxidative stress .

Biology: In biological research, this compound is investigated for its anti-inflammatory and neuroprotective effects. It has shown potential in modulating immune responses and protecting neuronal cells from damage .

Medicine: In medicine, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells and inhibit tumor growth .

Industry: In the industrial sector, this compound is used in the development of natural antioxidants for food preservation and cosmetic formulations .

Mécanisme D'action

The mechanism of action of 6-Hydroxyluteolin-5-beta-D-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through antioxidant and anti-inflammatory pathways. The compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Additionally, it modulates the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play crucial roles in inflammatory responses .

Comparaison Avec Des Composés Similaires

Luteolin: A flavonoid with similar antioxidant and anti-inflammatory properties.

Luteolin-7-O-glucoside: Another glycosylated form of luteolin with enhanced solubility and bioavailability.

Luteolin-4’-O-glucoside: Known for its cytotoxic activity against certain cancer cell lines.

Uniqueness: 6-Hydroxyluteolin-5-beta-D-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioactivity compared to its aglycone form, luteolin . This glycosylation also contributes to its stability and potential therapeutic applications.

Propriétés

Numéro CAS |

80007-06-3 |

|---|---|

Formule moléculaire |

C21H20O12 |

Poids moléculaire |

464.4 g/mol |

Nom IUPAC |

2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-14-17(28)18(29)19(30)21(32-14)33-20-15-10(25)4-12(7-1-2-8(23)9(24)3-7)31-13(15)5-11(26)16(20)27/h1-5,14,17-19,21-24,26-30H,6H2/t14-,17-,18+,19-,21+/m1/s1 |

Clé InChI |

XJHWBSXROLODMH-VPRICQMDSA-N |

SMILES isomérique |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)

![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)

![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)

![1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene](/img/structure/B14437403.png)